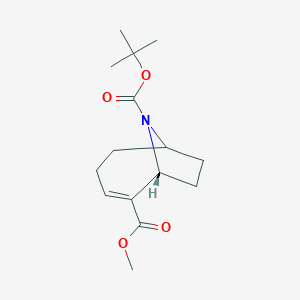
O9-tert-Butyl O5-methyl (6R)-9-azabicyclo(4.2.1)non-4-ene-5,9-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O9-tert-Butyl O5-methyl (6R)-9-azabicyclo(421)non-4-ene-5,9-dicarboxylate is a complex organic compound characterized by its bicyclic structure and multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O9-tert-Butyl O5-methyl (6R)-9-azabicyclo(4.2.1)non-4-ene-5,9-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. A common synthetic route includes:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic system.
Introduction of Functional Groups: Functional groups such as tert-butyl and methyl esters are introduced through esterification reactions. This can involve the reaction of carboxylic acids with alcohols in the presence of acid catalysts.
Chiral Center Formation: The (6R) configuration is achieved through the use of chiral catalysts or chiral starting materials to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.
Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
O9-tert-Butyl O5-methyl (6R)-9-azabicyclo(4.2.1)non-4-ene-5,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert esters to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles replace the alkoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides or ethers.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, O9-tert-Butyl O5-methyl (6R)-9-azabicyclo(421)non-4-ene-5,9-dicarboxylate serves as a building block for more complex molecules
Biology and Medicine
This compound may be explored for its biological activity, including potential as a drug candidate. Its bicyclic structure and functional groups could interact with biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which O9-tert-Butyl O5-methyl (6R)-9-azabicyclo(4.2.1)non-4-ene-5,9-dicarboxylate exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Chemical Reactivity: Undergoing chemical reactions within biological systems to produce active metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Azabicyclo(4.2.1)nonane Derivatives: Compounds with similar bicyclic structures but different functional groups.
tert-Butyl Esters: Compounds with tert-butyl ester groups but different core structures.
Methyl Esters: Compounds with methyl ester groups but different bicyclic systems.
Uniqueness
O9-tert-Butyl O5-methyl (6R)-9-azabicyclo(4.2.1)non-4-ene-5,9-dicarboxylate is unique due to its specific combination of a bicyclic core with tert-butyl and methyl ester groups, along with its chiral center. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
125826-58-6 |
|---|---|
Formule moléculaire |
C15H23NO4 |
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
9-O-tert-butyl 2-O-methyl (1R)-9-azabicyclo[4.2.1]non-2-ene-2,9-dicarboxylate |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-10-6-5-7-11(13(17)19-4)12(16)9-8-10/h7,10,12H,5-6,8-9H2,1-4H3/t10?,12-/m1/s1 |
Clé InChI |
JITGNWSWQVOTFK-TVKKRMFBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1[C@@H]2CCC1CCC=C2C(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)N1C2CCC=C(C1CC2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


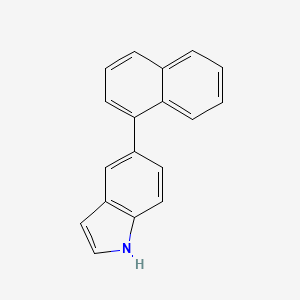
![2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14278245.png)
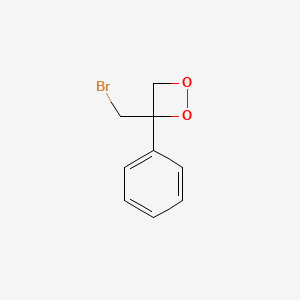
dimethyl-](/img/structure/B14278263.png)


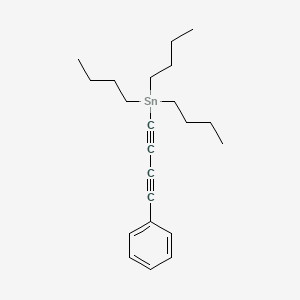
![N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide](/img/structure/B14278285.png)
![2-Methylidene-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14278291.png)
![2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane](/img/structure/B14278296.png)
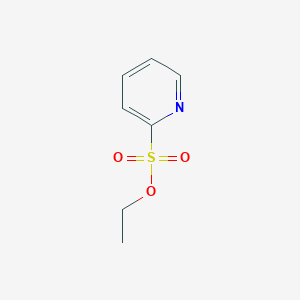
![2-[[5-[5-(Dimethylamino)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B14278308.png)

![1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine](/img/structure/B14278320.png)
